4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine
Description
Properties
IUPAC Name |
16-imino-18-(4-methylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-19-16-5-3-2-4-14(16)10-11-17(19)27-22-20(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYHBZDFOUOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with anthracene-9-carbaldehyde under reflux conditions in glacial acetic acid . This reaction yields the desired compound, which can be purified and characterized using techniques such as NMR, UV, and IR spectroscopy, as well as high-resolution mass spectrometry and single crystal X-ray diffraction .
Chemical Reactions Analysis
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of nitrogen-containing heterocycles, similar to the compound , exhibit promising anticancer properties. For instance, compounds designed with structural similarities have shown significant growth inhibition against various cancer cell lines. In particular, studies on related compounds have demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against different tumor types, suggesting potential therapeutic applications in oncology .
Antioxidant Properties
Compounds with similar structural motifs have been evaluated for their antioxidant activities. For instance, some derivatives have shown antioxidant activity that surpasses that of well-known antioxidants like ascorbic acid. This suggests that the compound may also possess beneficial properties in combating oxidative stress-related diseases .
Polymer Chemistry
The unique structure of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine allows for potential applications in polymer synthesis. Its ability to participate in various chemical reactions makes it a candidate for developing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Coordination Chemistry
The presence of nitrogen and oxygen atoms in the compound's structure suggests its potential utility in coordination chemistry. It can act as a ligand for metal ions, forming complexes that may exhibit interesting electronic and catalytic properties.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Evaluation
In a study exploring the anticancer effects of structurally related compounds, a series of derivatives were synthesized and evaluated against various cancer cell lines including OVCAR-8 and NCI-H40. The results indicated that certain derivatives exhibited high levels of cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .
Case Study 2: Antioxidant Screening
A comprehensive screening of antioxidant activities was conducted using DPPH radical scavenging methods on compounds with similar structures. The findings revealed several candidates with superior activity compared to standard antioxidants, suggesting that these compounds could play a role in developing nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the modulation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table compares 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity:
Pharmacokinetic and Drug-Likeness Profiles
- Lipophilicity : The 4-methylphenyl group in all compounds elevates log P (2.5–4.0), aligning with Rule of Five guidelines for oral bioavailability. However, excessive lipophilicity (log P >5) risks poor solubility, as seen in some oxazolo-pyrimidines .
- Solubility and Absorption: 2-(4-Methylphenyl)indolizine exhibits high GI absorption despite moderate solubility, whereas thieno-pyrimidines face solubility challenges due to sulfur’s hydrophobicity .
- BBB Penetration : Indolizine derivatives demonstrate BBB permeability, suggesting the oxa-diazatetraphen compound may require structural modifications (e.g., reducing molecular weight) for CNS applications .
Biological Activity
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine is a complex organic compound with significant potential in various biological applications. Its structural features suggest possible interactions with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound is characterized by a unique framework that includes:
- Amino groups contributing to its potential reactivity.
- A heterocyclic structure which may interact with various biological systems.
The molecular formula is C₁₈H₁₈N₄O, and its molecular weight is approximately 306.36 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antioxidant Activity
Studies have shown that derivatives of similar compounds possess notable antioxidant properties. For instance, the antioxidant activities were evaluated using the DPPH radical scavenging method, revealing that certain derivatives demonstrated up to 1.5 times the activity of ascorbic acid . This suggests that 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine may also exhibit similar properties.
Antifungal and Antimicrobial Properties
The compound has been explored for its potential use in fungicidal compositions. It has been reported that formulations containing this compound can effectively control harmful microorganisms, particularly fungi . The specific mechanisms of action are still under investigation but may involve disruption of fungal cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine:
Q & A
Advanced Research Question
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimalarial or anticancer assays) to identify confounding variables .
- Dose-Response Curves : Standardize IC measurements across cell lines (e.g., HepG2 vs. HEK293) to isolate structure-activity relationships .
- Off-Target Screening : Use kinase or GPCR profiling panels to identify non-specific interactions .
Which computational methods predict binding affinities for drug design applications?
Advanced Research Question
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., quinoline-binding enzymes) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding pocket residency .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analog prioritization .
What in vivo models evaluate pharmacological efficacy while minimizing off-target effects?
Advanced Research Question
- Rodent Models : Use xenograft mice for antitumor activity studies, with pharmacokinetic profiling (plasma half-life, tissue distribution) .
- Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal clearance to assess toxicity .
- Control Groups : Include vehicle and positive controls (e.g., cisplatin for cytotoxicity assays) to validate specificity .
How can stability studies ensure compound integrity under varying storage conditions?
Basic Research Question
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation .
- Light Sensitivity : Store in amber vials and monitor UV-induced photolysis via UV-Vis spectroscopy .
- Cryopreservation : Assess solubility and aggregation in DMSO stocks at -80°C using dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
